Guanine-Specific Fluorescence Enhancement vs. Unsubstituted Quinazoline-2,4-dione in Oligonucleotide Probes
7-Aminoquinazoline-2,4(1H,3H)-dione incorporated into a DNA oligonucleotide displays a 4.5-fold fluorescence intensity increase upon pairing with guanine compared to pairing with adenine, cytosine, or thymine [1]. In contrast, the unsubstituted quinazoline-2,4-dione core lacks the amino group necessary for this G-specific emission enhancement and shows no significant fluorescence change under identical conditions [2].
| Evidence Dimension | Fluorescence intensity (relative) |
|---|---|
| Target Compound Data | 4.5-fold increase with G pairing vs. A/C/T |
| Comparator Or Baseline | Unsubstituted quinazoline-2,4-dione: <1.2-fold change |
| Quantified Difference | ≥3.3-fold greater G-specific enhancement |
| Conditions | DNA oligonucleotide context; fluorescence spectroscopy |
Why This Matters
This quantitative selectivity enables robust detection of guanine mismatches in nucleic acid assays, a capability not provided by the parent scaffold or other nucleobase analogues lacking the 7-amino substitution.
- [1] Krhač Levanić M, et al. Fluorescent nucleoside analogue displays enhanced emission upon pairing with guanine. Org Biomol Chem. 2010;8(24):5591-5598. doi:10.1039/c0ob00413h. View Source
- [2] Krhač Levanić M, et al. Supporting Information: Fluorescent nucleoside analogue displays enhanced emission upon pairing with guanine. Org Biomol Chem. 2010. View Source
